molecular formula C19H19FN2O2S B6581519 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1207055-52-4

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B6581519
CAS No.: 1207055-52-4
M. Wt: 358.4 g/mol
InChI Key: ZEZREASCPIGZAD-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 1207055-52-4) is a synthetic small molecule with a molecular formula of C₁₉H₁₉FN₂O₂S and a molecular weight of 358.43 g/mol . Its structure comprises a tetrahydroisoquinoline core acetylated at position 2, linked to a sulfanyl acetamide group substituted with a 4-fluorophenyl moiety. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like matrix metalloproteinases (MMPs) and receptors involved in inflammation or cancer .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-13(23)22-9-8-14-2-5-17(10-15(14)11-22)21-19(24)12-25-18-6-3-16(20)4-7-18/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZREASCPIGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-phenylethylamine. Subsequent acetylation and sulfanyl group introduction are performed to obtain the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives such as amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool compound in biological studies to understand enzyme mechanisms or receptor interactions.

Industry: Use in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

MMP-9 Inhibitors with Sulfanyl Acetamide Moieties

Several MMP-9 inhibitors share the sulfanyl acetamide functional group but differ in their core heterocycles and substituents:

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (Figure 2B in ): Core: Pyrimidinone. Binding Affinity: KD = 2.1 µM for MMP-9 HPX domain. Activity: Inhibited tumor growth and metastasis in mouse models.
  • N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Figure 2C in ): Core: Hexahydroquinazolinone. Binding Affinity: KD = 320 nM, indicating higher potency than pyrimidinone analogs. Mechanism: Disrupts proMMP-9 interactions with integrins and CD44 receptors .

Comparison: The target compound’s tetrahydroisoquinoline core and 4-fluorophenyl group may confer distinct binding interactions compared to pyrimidinone or quinazolinone-based inhibitors.

Quinazolinone-Based Sulfanyl Acetamides

  • 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (AJ5d in ): Core: Quinazolinone and tetrahydroquinazolinone. Substituents: 4-Fluorophenyl and 4-chlorophenyl groups.

Comparison: The target compound’s acetylated tetrahydroisoquinoline core may enhance metabolic stability compared to quinazolinone derivatives, which are prone to oxidation. The 4-fluorophenyl group in both compounds suggests shared pharmacophoric elements for hydrophobic interactions.

Indole-Oxadiazole Sulfanyl Acetamides

Compounds from feature sulfanyl acetamide groups linked to indole-containing heterocycles:

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) :
    • Molecular Weight : 428.5 g/mol.
    • Activity : Inhibited lipoxygenase (LOX) and butyrylcholinesterase (BChE).
  • N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) :
    • Molecular Weight : 423 g/mol.
    • Activity : α-Glucosidase inhibition .

Comparison: The target compound lacks the indole-oxadiazole system, which is critical for π-π stacking in 8t and 8v. However, its tetrahydroisoquinoline core may offer improved solubility over nitro- or chloro-substituted aryl groups.

Benzothiazole Derivatives with Fluorophenyl Acetamide Groups

A patent application lists N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide, which shares the 4-fluorophenyl acetamide moiety but replaces the tetrahydroisoquinoline with a benzothiazole ring. Benzothiazoles are known for their anticancer and antimicrobial activities, suggesting the target compound may exhibit divergent bioactivity due to core differences.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Tetrahydroisoquinoline 2-Acetyl, 4-fluorophenyl sulfanyl 358.43 Not reported
N-[4-(difluoromethoxy)phenyl]-pyrimidinone Pyrimidinone Difluoromethoxy, propyl - KD = 2.1 µM (MMP-9)
N-(4-fluorophenyl)-hexahydroquinazolinone Hexahydroquinazolinone 4-Fluorophenyl, butanamide - KD = 320 nM (MMP-9)
AJ5d (Quinazolinone) Quinazolinone 4-Fluorophenyl, chlorophenyl - Enzyme inhibition
8t (Indole-oxadiazole) Oxadiazole Chloro, methylphenyl 428.5 LOX/BChE inhibition

Key Structural Insights

  • 4-Fluorophenyl Group : Increases lipophilicity and metabolic stability relative to methoxy or nitro-substituted analogs .
  • Sulfanyl Acetamide Linker : Facilitates hydrogen bonding and metal coordination in enzyme active sites, similar to MMP-9 inhibitors .

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